

(4-Methoxyphenoxy)acetyl Chloride: A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: (4-Methoxyphenoxy)acetyl chloride

CAS No.: 42082-29-1

Cat. No.: B1364211

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Introduction

(4-Methoxyphenoxy)acetyl chloride, a key acyl chloride derivative, stands as a critical intermediate in the landscape of modern organic synthesis. Its bifunctional nature, incorporating a reactive acyl chloride moiety and a methoxy-substituted phenoxy ring, makes it an invaluable precursor for synthesizing a diverse range of complex molecules. This guide provides an in-depth exploration of its physical and chemical properties, synthesis protocols, and core reactivity, offering a technical resource for researchers and professionals in pharmaceutical development, agrochemicals, and materials science. The strategic placement of the electron-donating methoxy group on the phenoxy ring significantly influences the compound's reactivity and the properties of its downstream derivatives, a factor of considerable interest in rational drug design and molecular engineering.

Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is foundational to its effective use in synthesis. The properties of **(4-Methoxyphenoxy)acetyl chloride** and its

common precursor, (4-methoxyphenoxy)acetic acid, are summarized below. While specific experimental data such as boiling and melting points for the acetyl chloride are not widely published, its identity is well-established through its molecular formula and mass.

Property	(4-Methoxyphenoxy)acetyl chloride	(4-Methoxyphenoxy)acetic acid
CAS Number	42082-29-1[1]	942-18-7
Molecular Formula	C ₉ H ₉ ClO ₃ [1]	C ₉ H ₁₀ O ₃ [2]
Molecular Weight	200.62 g/mol [1]	166.17 g/mol [2]
Appearance	Data not readily available; presumed liquid or low-melting solid	Pale yellow or off-white flakes[3]
Boiling Point	Data not readily available	138-140 °C @ 3.00 mm Hg[4]
Melting Point	Data not readily available	87 °C[4]
Solubility	Reacts vigorously with water and alcohols[5][6]	Soluble in alcohol; limited solubility in water[4]

Core Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a cornerstone transformation in organic synthesis, elevating the electrophilicity of the carbonyl carbon and enabling a host of subsequent reactions. The most reliable and common method for preparing **(4-Methoxyphenoxy)acetyl chloride** is the reaction of (4-methoxyphenoxy)acetic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[7][8]

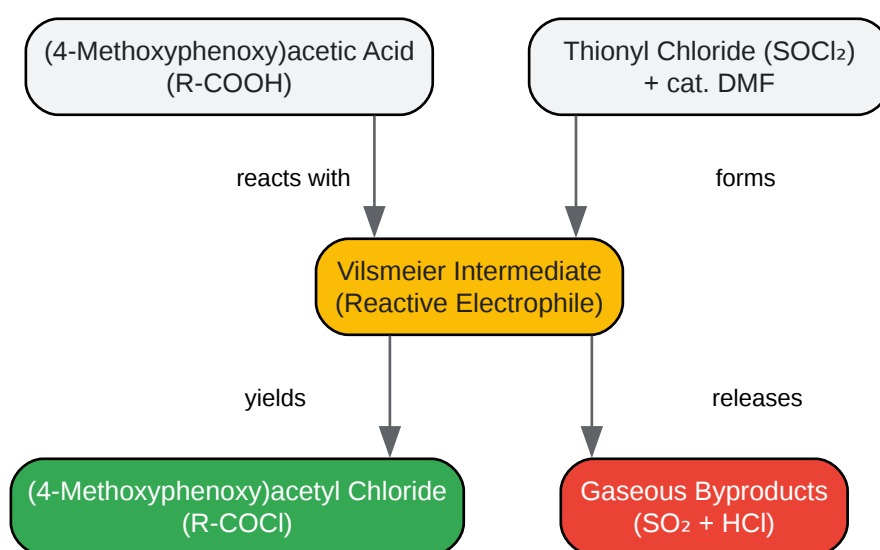
Causality of Reagent Choice:

- Thionyl Chloride (SOCl₂): This reagent is preferred for several reasons. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[7] This facilitates their removal from the reaction mixture, driving the equilibrium

towards the product side according to Le Châtelier's principle and simplifying the purification process.

- Catalytic DMF: DMF accelerates the reaction by forming a highly reactive Vilsmeier intermediate (an imidoyl chloride) with thionyl chloride.[9] This intermediate is more susceptible to nucleophilic attack by the carboxylic acid than thionyl chloride itself, thus lowering the activation energy of the reaction.

Synthesis Workflow Diagram



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Caption: Synthesis of **(4-Methoxyphenoxy)acetyl chloride**.

Step-by-Step Experimental Protocol

- Reaction Setup: In a two-necked round-bottom flask dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon), add (4-methoxyphenoxy)acetic acid (1.0 eq). Equip the flask with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂).
- Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~2.0 eq), either neat or dissolved in an inert anhydrous solvent like toluene or dichloromethane.[7][10]

- Catalyst Introduction: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq) dropwise via syringe.[9] Effervescence should become vigorous. (CAUTION: Reaction is exothermic and evolves toxic gases).
- Reaction Progression: Gently heat the mixture to reflux (typically 50-80°C, depending on the solvent) and stir until the evolution of gas ceases, indicating the reaction is complete (typically 1-3 hours).
- Workup and Purification:
 - Cool the reaction mixture to room temperature.
 - Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of SOCl₂, co-evaporation with an inert, dry solvent like toluene can be performed two to three times.[9]
 - The resulting crude **(4-Methoxyphenoxy)acetyl chloride** can often be used directly in the next step. For higher purity, vacuum distillation can be employed.

Chemical Reactivity and Mechanistic Insights

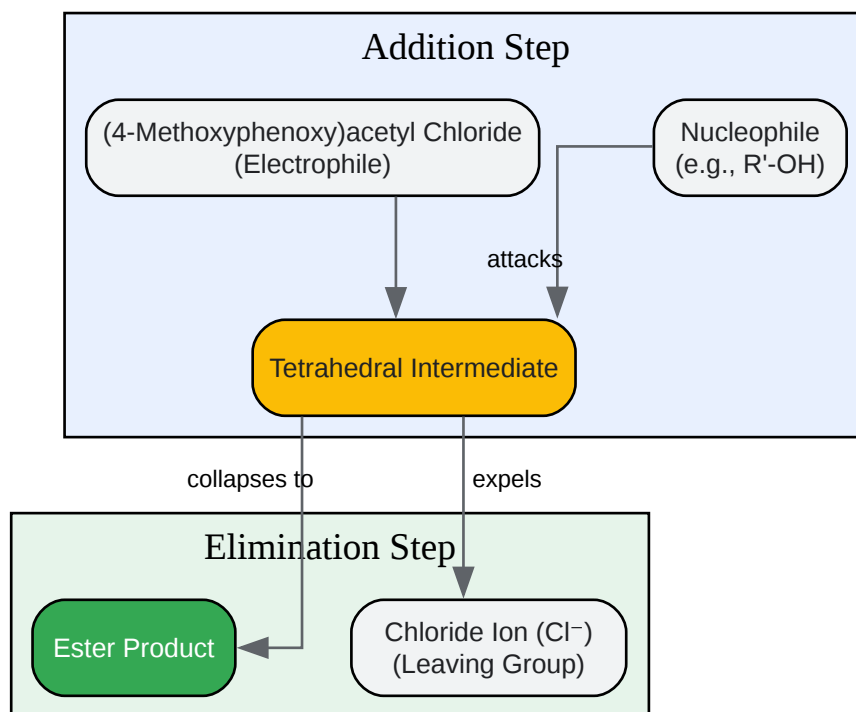
As an acyl chloride, **(4-Methoxyphenoxy)acetyl chloride** is a highly reactive electrophile. The carbonyl carbon is rendered significantly electron-deficient by the inductive effects of both the carbonyl oxygen and the adjacent chlorine atom, making it highly susceptible to nucleophilic attack.[6][11] This reactivity is the basis for its utility in synthesizing esters and amides, which are fundamental linkages in numerous pharmaceuticals and functional materials.

Nucleophilic Acyl Substitution: The Core Reaction

The primary mode of reactivity for **(4-Methoxyphenoxy)acetyl chloride** is nucleophilic acyl substitution. This reaction proceeds via a two-step addition-elimination mechanism.[12][13]

- Nucleophilic Addition: A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon, breaking the π -bond of the C=O group and forming a tetrahedral intermediate.[14][15]

- Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl^-).^{[12][16]}



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Caption: Mechanism of Nucleophilic Acyl Substitution.

Key Reactions and Applications

- Esterification: The reaction with alcohols is vigorous and produces the corresponding ester and hydrogen chloride gas.^{[6][17]} This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a crucial role: it neutralizes the HCl byproduct, preventing it from protonating the alcohol nucleophile (which would deactivate it) and driving the reaction to completion.^[5]
- Amidation: Reaction with primary or secondary amines yields N-substituted amides.^[5] Similar to esterification, two equivalents of the amine are often used—one as the nucleophile and the second to neutralize the HCl byproduct.

- Hydrolysis: **(4-Methoxyphenoxy)acetyl chloride** reacts readily and violently with water to hydrolyze back to the parent (4-methoxyphenoxy)acetic acid and HCl.[5] This highlights the necessity of performing reactions under anhydrous (moisture-free) conditions.[18]

Safety, Handling, and Storage

(4-Methoxyphenoxy)acetyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

- Hazards: It is classified as corrosive and will cause severe skin burns and eye damage upon contact.[19] Inhalation may cause respiratory irritation. The compound reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[18][19]
- Handling: Always handle this reagent inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[20] Ensure all glassware is thoroughly dried before use to prevent vigorous hydrolysis.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water and other incompatible substances like alcohols and bases.[21]

Conclusion

(4-Methoxyphenoxy)acetyl chloride is a potent and versatile reagent for acylation reactions. Its high reactivity, driven by the electronic nature of the acyl chloride functional group, allows for the efficient synthesis of esters, amides, and other carboxylic acid derivatives under relatively mild conditions. A thorough understanding of its physicochemical properties, coupled with meticulous adherence to anhydrous reaction conditions and safety protocols, is paramount for its successful application in the synthesis of complex target molecules in pharmaceutical and chemical research.

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